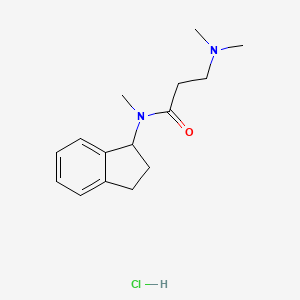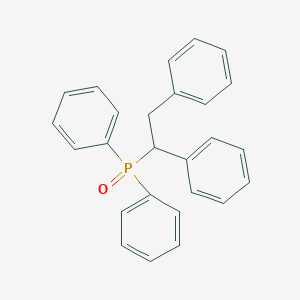
4,7-Diphenyl-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Diphenyl-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered significant interest due to its unique structural and photophysical properties. This compound is characterized by a benzoxadiazole core substituted with phenyl groups at the 4 and 7 positions. It is known for its strong electron-withdrawing ability and high fluorescence quantum yield, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-2,1,3-benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Diphenyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives, amine derivatives, and various substituted benzoxadiazoles .
Wissenschaftliche Forschungsanwendungen
4,7-Diphenyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Wirkmechanismus
The mechanism by which 4,7-Diphenyl-2,1,3-benzoxadiazole exerts its effects is primarily through its strong electron-withdrawing ability and fluorescence. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules, which can be detected through changes in fluorescence intensity and wavelength .
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen. Known for its strong electron-withdrawing properties and use in electronic materials.
2,1,3-Benzoxadiazole: Similar core structure but without the phenyl substitutions.
Uniqueness: 4,7-Diphenyl-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and strong electron-withdrawing ability, which make it particularly valuable in applications requiring high sensitivity and specificity .
Eigenschaften
CAS-Nummer |
6625-34-9 |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
4,7-diphenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H |
InChI-Schlüssel |
TUXNZILAFVLZFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=NON=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)


![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)



![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)

